Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)-
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Description
Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- is a steroidal compound that plays a significant role in various biochemical processes. It is a metabolite of corticosterone and is typically elevated in the liver. This compound is involved in the regulation of energy homeostasis and immune responses through its interaction with specific receptors and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)- involves the conversion of corticosterone through a series of oxidation and reduction reactions. The in vivo conversion of corticosterone to this compound proceeds via the aldehyde intermediate 11b-hydroxy-3,20-dioxopregn-4-en-21-al. Cytochrome P450 3A4 (CYP3A4) is known to convert corticosterone to this intermediate .
Industrial Production Methods:
Properties
CAS No. |
75879-79-7 |
---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |
InChI |
InChI=1S/C21H30O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-18,23-24H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,18?,20-,21-/m0/s1 |
InChI Key |
NCZRCNAAHNGILW-WVQAOHMYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(C(=O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |
Synonyms |
11β,20-Dihydroxy-3-oxopregn-4-en-21-oic Acid |
Origin of Product |
United States |
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